1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one
Overview
Description
1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one (BTIFI) is a heterocyclic compound that is widely used in the synthesis of organic compounds, as well as in scientific research applications. BTIFI has a wide range of applications due to its unique structure and properties.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and alpha 2-adrenoceptor agonist activity : Novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety were synthesized, including 1-[(imidazolidin-2-yl)imino]indazole (marsanidine). This compound was identified as a selective alpha 2-adrenoceptor ligand, with potential medical uses ascribed to alpha 2-adrenoceptor agonists (Sa̧czewski et al., 2008).
Chemical Reactions and Complexes
- Formation of Imidazolidine-benzothiazole–Copper(II) Complexes : Research showed the formation of imidazolidine-benzothiazole–Copper(II) complexes through a copper-mediated room-temperature C–H activation of imidazolidinecarbothioamides. This reaction led to several supramolecular assemblies via H-bonding interactions (Sahoo et al., 2014).
Anticancer Activity
- Evaluation of Anticancer Activity : Some novel 4-thiazolidinones containing benzothiazole moiety were tested for their in vitro anticancer activity. Certain compounds showed promising results against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010).
Antibacterial and Antimicrobial Properties
- Antibacterial and Antimicrobial Activities : The antibacterial activities of new imidazolidines derived from 2-aminobenzothiazole were studied. Imidazolidines have been reported to show a wide array of significant bioactivities, including antibacterial and antimicrobial effects (Abood et al., 2018).
Cholinergic Enzyme Inhibition
- Inhibition of Cholinergic Enzymes : A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized. These compounds showed significant inhibitory activity, potentially beneficial for treating conditions related to cholinergic enzymes (Pejchal et al., 2011).
properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)-5-(trifluoromethyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)9-4-15-10(18)17(9)6-1-2-7-8(3-6)19-5-16-7/h1-3,5,9H,4H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSLSNHEHXQJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)N1)C2=CC3=C(C=C2)N=CS3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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